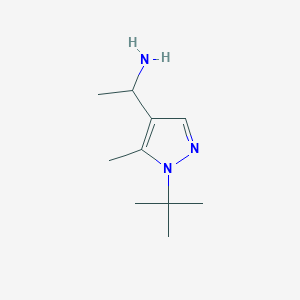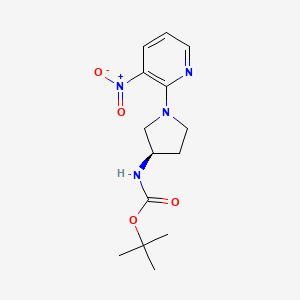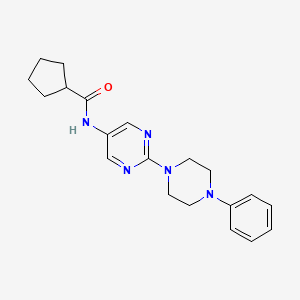
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine, also known as TBPB, is a chemical compound that has been widely used in scientific research due to its unique properties. TBPB is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming region. This modification leads to conformational changes in the channel, allowing the influx of calcium ions and the subsequent release of neuropeptides and pro-inflammatory cytokines. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to be a more potent activator of TRPA1 than other known activators, such as allyl isothiocyanate and cinnamaldehyde.
Biochemical and Physiological Effects:
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to induce acute pain and inflammation in animal models through the activation of TRPA1. In addition, 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to induce coughing and bronchoconstriction in guinea pigs through the activation of TRPA1 in airway sensory neurons. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has also been shown to induce calcium influx and the release of neuropeptides and pro-inflammatory cytokines in human sensory neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine is a potent and selective activator of TRPA1, making it a valuable tool for studying the role of TRPA1 in various physiological and pathological processes. However, 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to have some limitations in lab experiments, including its relatively short half-life and its potential to covalently modify other cysteine-containing proteins.
Direcciones Futuras
Future research on 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine could focus on developing more stable and selective TRPA1 activators, as well as investigating the role of TRPA1 in other physiological and pathological processes, such as itch and taste. In addition, future research could focus on developing TRPA1 inhibitors as potential therapeutic agents for pain, inflammation, and respiratory diseases.
Métodos De Síntesis
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine can be synthesized through a multi-step process involving the reaction of tert-butyl hydrazine with 4-methyl-1,3-dioxolane-2-one, followed by the reaction of the resulting intermediate with ethyl bromoacetate, and subsequent deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been widely used in scientific research as a tool to study the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory diseases. TRPA1 is a non-selective cation channel expressed in sensory neurons and plays a crucial role in detecting noxious stimuli and initiating pain and inflammation responses. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to activate TRPA1 in a dose-dependent manner, leading to the influx of calcium ions and the release of neuropeptides and pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(1-tert-butyl-5-methylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(11)9-6-12-13(8(9)2)10(3,4)5/h6-7H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOENNHVOYCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)





![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)


